3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde
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Overview
Description
3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde is an organic compound with a complex structure that includes an imidazole ring, an ethyl group, and a methoxy-substituted benzaldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde typically involves multi-step organic reactions. One common method includes the alkylation of 2-ethylimidazole with a suitable benzaldehyde derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent quality control measures, is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired functional group.
Major Products Formed
Oxidation: 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzoic acid.
Reduction: 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The imidazole ring is known to bind to metal ions, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Ethyl-imidazol-1-yl)-propionic acid
- 3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid
Uniqueness
3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde is unique due to the presence of both an imidazole ring and a methoxy-substituted benzaldehyde group
Biological Activity
3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde (CAS No. 883539-41-1) is an organic compound characterized by its unique structure, which includes an imidazole ring, an ethyl group, and a methoxy-substituted benzaldehyde. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
- Molecular Formula : C14H16N2O2
- Molecular Weight : 244.29 g/mol
- CAS Number : 883539-41-1
The biological activity of this compound is thought to be mediated through interactions with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes, while the aldehyde group may form covalent bonds with nucleophilic sites on proteins, leading to various biological effects .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and C6 (rat glioblastoma). In one study, the compound demonstrated a significant cytotoxic effect on the C6 glioma cell line with an IC50 value of approximately 10.72μM, which was more effective than cisplatin .
Table 1: Anticancer Activity Summary
Cell Line | IC50 Value (μM) | Effect |
---|---|---|
MCF7 | Not specified | Induces apoptosis |
C6 | 10.72 ± 0.38 | More toxic than cisplatin |
HT-29 | Not specified | Cytotoxic effects observed |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. For example, its effectiveness against Gram-positive bacteria such as Staphylococcus aureus was noted with a minimum inhibitory concentration (MIC) of 40μg/mL. Additionally, it showed activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
Table 2: Antimicrobial Activity Summary
Bacterial Strain | MIC (μg/mL) | Inhibition Zone (mm) |
---|---|---|
Staphylococcus aureus | 40 | 21 |
Bacillus subtilis | 300 | 12 |
Escherichia coli | 200 | 14 |
Pseudomonas aeruginosa | 500 | 10 |
Case Studies
A notable case study involved the synthesis of various derivatives of imidazole compounds, including this compound. These derivatives were evaluated for their anticancer and enzyme inhibition activities. The results indicated that certain modifications to the imidazole structure enhanced the biological activity significantly .
Properties
IUPAC Name |
3-[(2-ethylimidazol-1-yl)methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-14-15-6-7-16(14)9-12-8-11(10-17)4-5-13(12)18-2/h4-8,10H,3,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODKAVPABUIILS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2=C(C=CC(=C2)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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